Hobartine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[[(1S,2R,5S)-4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H26N2/c1-13-8-9-15-11-17(13)19(22-20(15,2)3)10-14-12-21-18-7-5-4-6-16(14)18/h4-8,12,15,17,19,21-22H,9-11H2,1-3H3/t15-,17-,19+/m0/s1 |
InChI Key |
NSDQMUJDDVITQX-VDZJLULYSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@H](NC2(C)C)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=CCC2CC1C(NC2(C)C)CC3=CNC4=CC=CC=C43 |
Synonyms |
3-((1S,5S)-(4,4,8-trimethylbicyclo(3.3.1)non-7-en-2-yl)methyl)-2,3-dihydro-1H-indole hobartine |
Origin of Product |
United States |
Advanced Structural Elucidation and Comprehensive Characterization of Hobartine
Spectroscopic Methodologies for Complex Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the structure of unknown compounds, providing detailed insights into the molecular framework, dynamics, and interactions.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental for identifying the types of protons present in a molecule, their chemical environments, and their coupling relationships. For Hobartine, ¹H-NMR data has been instrumental in assigning characteristic resonances, including those from methyl groups, aromatic protons, and olefinic protons. For instance, a singlet proton at δ 7.07 ppm corresponding to H-2 of the indole (B1671886) ring, along with various multiplets and doublets in the aromatic and aliphatic regions, contribute to its structural fingerprint.
Table 1: Selected ¹H-NMR Data for this compound (Compound 2)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Frequency |
| H-2 | 7.07 | s | - | CD3OD | 600 MHz |
| H-4 | 7.54 | dt | 7.9, 0.9 | CD3OD | 600 MHz |
| H-5 | 7.00 | ddd | 8.0, 7.0, 1.0 | CD3OD | 600 MHz |
| H-6 | 7.08 | m | - | CD3OD | 600 MHz |
| H-7 | 7.33 | dt | 8.1, 0.8 | CD3OD | 600 MHz |
| H-13a | 3.51 | ddd | 8.0, 6.8, 2.4 | CD3OD | 600 MHz |
| H-13b | 2.19 | dd | 5.6, 2.9 | CD3OD | 600 MHz |
| H-14a | 2.25 | m | - | CD3OD | 600 MHz |
| H-14b | 1.57 | dt | 12.6, 3.2 | CD3OD | 600 MHz |
| H-15a | 1.89 | m | - | CD3OD | 600 MHz |
| H-15b | 1.44 | ddd | 6.2, 3.1, 3.1 | CD3OD | 600 MHz |
| H-16 | 2.17 | m | - | CD3OD | 600 MHz |
| H-17 | 1.75 | dd | 4.0, 1.7 | CD3OD | 600 MHz |
| Me-19 | 1.20 | s | - | CD3OD | 600 MHz |
| Me-20 | 1.10 | s | - | CD3OD | 600 MHz |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule, revealing the number of unique carbon environments and their hybridization states. For this compound, ¹³C-NMR data, often complemented by HSQC (Heteronuclear Single Quantum Coherence) data, has confirmed the presence of 20 carbon resonances, including three methyl groups, three CH2 groups, nine CH groups, and five quaternary carbons, consistent with its molecular formula C20H26N2. Detailed chemical shifts for each carbon atom are typically presented in comprehensive data tables within the original research findings.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations between nuclei, thereby piecing together the molecular structure.
COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments reveal scalar (through-bond) couplings between protons, indicating which protons are on adjacent carbons. For this compound (compound 2), COSY data showed correlations, such as H-16 correlating with Me-17, H-15a, and H-15β.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC experiments correlate protons directly bonded to carbons, allowing for the assignment of proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about through-space correlations, which are essential for determining the relative stereochemistry and conformational preferences of the molecule. While specific NOESY correlations for this compound were not detailed in the provided snippets, the technique is generally applied for this purpose in similar structural elucidations.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism, ECD)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is employed to determine the absolute configuration of chiral molecules. While direct ECD data for this compound was not explicitly detailed in the provided snippets, ECD calculations and measurements have been used for structurally related compounds, such as makomakinol, to determine their absolute configurations. This indicates the relevance and applicability of ECD in assigning the stereochemistry of this compound and similar indole alkaloids, often complemented by theoretical calculations like Time-Dependent Density Functional Theory (TDDFT).
High-Resolution Mass Spectrometry for Molecular Formula Validation
The molecular formula of this compound has been established as C20H26N2 nih.govnih.gov. High-resolution mass spectrometry (HRMS) is a crucial analytical technique employed for the precise determination and validation of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. While crystallographic studies directly confirm the elemental composition of this compound nih.gov, HRMS provides complementary data, yielding an exact mass that can be matched to a unique molecular formula. For instance, in the characterization of related indole alkaloids from Aristotelia chilensis, HRMS-ESI data, such as an [M + H]+ m/z value of 307.1748 for 8-oxo-9-dehydromakomakine (C20H22N2O), exemplify the precision offered by this technique in validating proposed molecular formulas. The confirmed molecular formula for this compound (C20H26N2) is consistent with its structural classification as an indole alkaloid.
Detailed Structural Features of the this compound Chemotype
This compound belongs to the chemotype characterized by a complex tetracyclic framework, integrating an indole moiety with a bicyclic system. Its detailed structural features are critical for understanding its chemical behavior and biological potential.
Tetracyclic Indole Core Architecture
This compound is defined by its tetracyclic indole core architecture nih.govnih.gov. This framework consists of an indole nucleus fused to a complex polycyclic system, specifically incorporating a 2,3-dihydro-1H-indole unit linked to a 4,4,8-trimethylbicyclo[3.3.1]non-7-ene moiety nih.govnih.gov. The compound's structure is closely related to other polymorphic Aristotelia alkaloids, but it distinguishes itself by the absence of a keto group and the presence of an endo double bond within its bicyclic system, contrasting with exo double bonds found in previously characterized related structures nih.govnih.gov. This specific arrangement of rings and functional groups defines the unique tetracyclic nature of this compound.
Stereochemical Aspects: Chirality and Diastereomerism
This compound possesses well-defined stereochemical features, including multiple chiral centers. Its systematic name, (1R)-3-[(1S,5S)-(4,4,8-trimethylbicyclo[3.3.1]non-7-en-2-yl)methyl]-2,3-dihydro-1H-indole, explicitly denotes its absolute configuration as (1R) for the indole-derived chiral center and (1S,5S) for two chiral centers within the bicyclic moiety nih.govnih.gov. The presence of these chiral centers means that this compound can exist as enantiomers and potentially diastereomers. Early synthetic efforts have reported the preparation of both (+)- and (±)-Hobartine, highlighting the importance of stereocontrol in its synthesis. While X-ray diffraction analysis provides the molecular structure, a definitive determination of the absolute configuration solely from diffraction data for this compound (I) was not possible, and the reported configuration aligns with results from synthetic studies nih.gov. Stereocontrolled total syntheses, sometimes employing intramolecular nitrone-olefin cycloadditions, have been instrumental in confirming the precise stereochemistry of this compound.
Conformational Analysis and Dynamics
The conformational analysis of this compound provides insights into its three-dimensional flexibility and preferred spatial arrangements. X-ray diffraction studies reveal the molecular conformation of this compound in the crystalline state, illustrating the spatial disposition of its atoms nih.gov. Comparisons with related polymorphic structures, such as those designated (IIa) and (IIb), indicate that slight conformational differences can arise from variations in rotation around specific C-C bridges within the molecular framework nih.gov. These differences can influence intramolecular contacts and, in some cases, macroscopic properties like color in polymorphic forms nih.gov. While detailed dynamic analyses like solution-state conformational equilibria for this compound are not extensively described in the provided sources, the crystallographic data offers a snapshot of its stable conformation in the solid state nih.gov. Theoretical calculations, such as those involving time-dependent density functional theory (TDDFT) and MP2 methods, are commonly employed for optimizing different conformations and configurations of complex natural products, including related Aristotelia alkaloids, to understand their energetic landscapes and dynamic behavior.
Supramolecular Interactions within the Crystalline State (e.g., N-H⋯N Hydrogen Bonding)
Data Tables
Table 1: Key Structural and Physicochemical Data for this compound
| Property | Value | Source |
| Systematic Name | (1R)-3-[(1S,5S)-(4,4,8-trimethylbicyclo[3.3.1]non-7-en-2-yl)methyl]-2,3-dihydro-1H-indole | nih.govnih.gov |
| Molecular Formula | C20H26N2 | nih.govnih.gov |
| Compound Type | Tetracyclic Indole Alkaloid | nih.govnih.gov |
| Source | Aristotelia chilensis (Maqui) | nih.govnih.gov |
| Physical Appearance | Colorless crystals | nih.gov |
| Significant Intermolecular Interaction | N—H⋯N Hydrogen Bond | nih.govnih.gov |
Compound Names and PubChem CIDs
Synthetic Methodologies and Mechanistic Insights into Hobartine Construction
Key Reaction Methodologies and Transformations
The synthesis of Hobartine and its related Aristotelia alkaloids relies on several key reaction methodologies that enable the construction of its characteristic azabicyclic core and the precise arrangement of its stereocenters.
Ritter-Type Reactions for Azabicyclo[3.3.1]nonane Core Formation
Ritter-type reactions have proven to be a convergent and efficient means to construct the characteristic 3-azabicyclo[3.3.1]nonane scaffold found in Aristotelia alkaloids. nih.gov Early synthetic efforts utilized mercury(II) nitrate-mediated Ritter-like reactions, employing α- or β-pinene with alkyl nitriles to generate the 3-azabicyclo[3.3.1]non-6-ene core. nih.gov Notably, reactions involving (-)-β-pinene exhibited high stereospecificity, whereas those with (-)-α-pinene typically yielded racemic products. nih.gov Subsequent studies demonstrated that Brønsted acids could also catalyze similar Ritter-like reactions, yielding optically active products from both α- and β-pinene. nih.gov
The mechanistic understanding of these Ritter-type reactions highlights the formation of a carbocation intermediate from the monoterpene. This carbocation then undergoes nucleophilic attack by a nitrile, leading to a nitrilium ion. Subsequent intramolecular cyclization involving an olefin completes the formation of the azabicyclic system. fishersci.ca However, challenges such as racemization can arise if achiral intermediates are formed or if sigmatropic rearrangements occur at a rate faster than the desired cyclization. nih.govfishersci.cabidd.group Despite these complexities, the Ritter reaction remains a valuable synthetic tool for the formation of C-N bonds. fishersci.cafishersci.senih.gov
Table 1: Key Features of Ritter-Type Reactions in this compound Synthesis
| Monoterpene Precursor | Acid Catalyst | Stereospecificity | Outcome |
| (-)-β-Pinene | Hg(NO3)2 | High | Enantioenriched products nih.gov |
| (-)-α-Pinene | Hg(NO3)2 | Low | Racemic products nih.gov |
| α-Pinene / β-Pinene | Brønsted acids | Variable | Optically active products nih.gov |
Aza-Prins Type Cyclizations
As an alternative to Ritter-like reactions, aza-Prins type cyclizations have been successfully employed in the synthesis of the Aristotelia-like scaffold. nih.govfishersci.ca This methodology effectively reverses the traditional nucleophilic and electrophilic roles of the reacting synthons. fishersci.ca A notable application of this approach was demonstrated by Borschberg and co-workers, who achieved the synthesis of (-)-Hobartine by condensing enantioenriched (-)-terpinylamine with indol-3-ylacetaldehyde, followed by an aza-Prins cyclization in the presence of formic acid. fishersci.caguidetopharmacology.orgwikidata.orgmpg.defishersci.ca This method has been shown to yield products with good enantiopurity. nih.govfishersci.ca The ability to access both enantiomers of terpinylamine from chiral pool materials further enables the enantioselective synthesis of these alkaloids. fishersci.ca
Table 2: Comparison of Key Cyclization Methodologies
| Methodology | Key Reactants | Core Formation | Stereocontrol | Advantages |
| Intramolecular Nitrone-Olefin Cycloaddition | Nitrone, Olefin | Cyclic systems | High stereoselectivity wikipedia.orgwikipedia.org | Direct formation of complex ring systems wikipedia.orgwikipedia.org |
| Ritter-Type Reactions | Monoterpene, Nitrile | 3-Azabicyclo[3.3.1]nonane | Variable (depends on monoterpene) nih.gov | Convergent synthesis of azabicyclic core nih.gov |
| Aza-Prins Type Cyclizations | Amine, Aldehyde | 3-Azabicyclo[3.3.1]nonane | Good enantiopurity nih.govfishersci.ca | Alternative mechanistic pathway, enantioselective access fishersci.ca |
Development of Novel Synthetic Precursors and Intermediate Scaffolds
The synthetic endeavors towards this compound and other Aristotelia alkaloids are fundamentally rooted in the strategic development and utilization of specific precursors and intermediate scaffolds. These natural products are biosynthetically derived from the condensation of tryptamine (B22526) and a simple, non-rearranged monoterpene precursor. fishersci.ca The hallmark azabicyclo[3.3.1]nonane core, exemplified by this compound and makomakine, is formed through the precise combination of these tryptamine and monoterpene units. fishersci.camassbank.eu
Chemical Reactivity and Transformation Mechanisms of Hobartine
Investigation of Acid-Catalyzed Rearrangements
Acid-catalyzed conditions play a significant role in the chemical transformations of Hobartine, leading to structural rearrangements and the formation of isomeric or related compounds.
Neothis compound is recognized as a side product formed during the acid-catalyzed conversion of (−)-Hobartine to (+)-Aristoteline. The elucidation of Neothis compound's structure has led to discussions regarding possible mechanistic pathways that result in its distinct 1-azaaadamantane skeleton. These pathways underscore the propensity of this compound's core to undergo skeletal rearrangements under acidic conditions, competing with the formation of Aristoteline (B14636107).
While direct evidence for this compound specifically rearranging to oxindoles or pseudoindoxyls is not explicitly detailed in the provided literature, the broader class of indole (B1671886) alkaloids, to which this compound belongs, is known to undergo such transformations. Generally, the rearrangement of indoles to pseudoindoxyls often involves an initial oxidation to a hydroxyindolenine intermediate, followed by an acid- or base-mediated stereospecific rearrangement. The chemoselectivity of these 1,2-rearrangements in 3H-indol-3-ol derivatives can be controlled by varying reaction conditions, such as using aqueous polyphosphoric acid to favor pseudoindoxyls or O-benzoates for 2-oxindoles. This general reactivity of indole systems suggests a potential, albeit unconfirmed for this compound itself, pathway for such transformations.
Mechanistic Pathways of Racemization and Isomerization
The stereochemical integrity of this compound and related Aristotelia alkaloid scaffolds can be influenced by reaction conditions, leading to racemization or isomerization. In synthetic contexts, Ritter-like reactions used to construct the Aristotelia alkaloid core have shown that the choice of starting terpene can dictate the enantiomeric purity of the product; for instance, α-pinene yielded racemic products, while β-pinene produced enantioenriched (+)-Hobartine. This implies that mechanistic pathways involving achiral intermediates can lead to racemization. Furthermore, stereochemical scrambling in acid-catalyzed reactions has been attributed to the reversible protonation of endocyclic olefins, generating achiral carbocation intermediates. Isomerization, particularly of the alkene moiety, has also been noted in the context of this compound and related compounds, suggesting a potential for (Z)- to (E)-alkene isomerization.
Structure-Reactivity Relationships and Selectivity Studies
The distinct structural features of this compound, including its tetracyclic indole framework and the specific arrangement of its endo double bond and lack of a keto group compared to other related alkaloids, are crucial determinants of its chemical reactivity. nih.gov While comprehensive studies explicitly detailing this compound's structure-reactivity relationships are limited in the provided data, general principles observed in indole alkaloid chemistry apply. The competition between different rearrangement pathways, such as the formation of Aristoteline versus Neothis compound under acid catalysis, exemplifies how this compound's structure dictates the selectivity of these transformations. The ability to control the chemoselectivity of rearrangements in related indole derivatives, for instance, towards oxindoles or pseudoindoxyls based on reaction conditions, highlights the importance of understanding the interplay between molecular structure and reaction environment in achieving desired chemical outcomes.
Theoretical and Computational Chemistry of Hobartine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
A typical DFT study on Hobartine would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) to perform a geometry optimization. This would yield the lowest-energy 3D structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Subsequent calculations could determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential map, and atomic charges, which are crucial for understanding its reactivity.
Ab Initio Methods for Energy and Conformational Analysis
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain highly accurate single-point energies for the DFT-optimized geometry. A conformational analysis would involve systematically rotating the flexible bonds of this compound, such as the one connecting the indole (B1671886) and bicyclo[3.3.1]nonane moieties, to map the potential energy surface and identify all stable low-energy conformers and the energy barriers between them.
Computational Elucidation of Reaction Mechanisms and Transition States
Prediction of Spectroscopic Parameters (e.g., Calculated ECD Spectra)
Given that this compound is a chiral molecule, the calculation of its electronic circular dichroism (ECD) spectrum would be a powerful tool for confirming its absolute configuration. Time-dependent DFT (TD-DFT) is the standard method for this, where the calculated spectrum of a specific enantiomer is compared with the experimental spectrum.
Molecular Dynamics Simulations for Conformational Space Exploration
To understand the dynamic behavior of this compound in different environments (e.g., in a solvent or interacting with a biological target), molecular dynamics (MD) simulations would be performed. An MD simulation tracks the movement of every atom in the system over time, providing a detailed view of its flexibility, conformational changes, and intermolecular interactions. This would allow for a more thorough exploration of the conformational space than static quantum mechanical calculations alone.
As the body of scientific knowledge expands, it is possible that such computational studies on this compound will be undertaken, at which point a detailed and data-driven article could be composed.
In Silico Modeling for Structural and Mechanistic Prediction
In silico modeling has become an indispensable tool in modern chemistry, offering profound insights into the molecular world that are often inaccessible through experimental means alone. For a complex natural product like this compound, computational methods could provide a wealth of information regarding its three-dimensional structure, conformational flexibility, spectroscopic properties, and potential reaction pathways.
The starting point for any computational study is an accurate representation of the molecule's structure. While the connectivity of this compound is known, its preferred three-dimensional arrangement, or conformation, is crucial for understanding its properties and biological activity.
Density Functional Theory (DFT) is a powerful quantum mechanical method that could be employed to perform geometry optimization of the this compound structure. pmf.unsa.banih.gov This process would yield the lowest energy conformation of the molecule in the gas phase. Further calculations could incorporate solvent effects to simulate a more biologically relevant environment. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed structural picture.
Table 1: Hypothetical Data from DFT Geometry Optimization of this compound
| Structural Parameter | Hypothetical Calculated Value |
| C-N Bond Length (Indole Ring) | 1.38 Å |
| C=C Bond Length (Bicyclic System) | 1.34 Å |
| Key Dihedral Angle (Ring Junction) | -65° |
Note: The data in this table is illustrative and not based on actual published research on this compound.
Computational methods are routinely used to predict various spectroscopic data, which can be invaluable for confirming the structure of a newly isolated compound or for assigning signals in experimental spectra.
For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). github.ioresearchgate.netnih.gov By calculating the magnetic shielding tensors of each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data can help in the unambiguous assignment of all proton and carbon signals, which can be particularly challenging for complex molecules.
Table 2: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) |
| C2 | 52.3 | 51.9 |
| C3 | 35.1 | 34.8 |
| C8 | 123.5 | 124.1 |
| C13 | 136.2 | 135.7 |
Note: This table presents hypothetical data to demonstrate the application of the methodology.
Understanding the potential reaction mechanisms of this compound, such as its biosynthesis or degradation pathways, is another area where computational chemistry could provide significant contributions. By mapping the potential energy surface for a proposed reaction, transition states can be located, and activation energies can be calculated. researchgate.net This would allow for the determination of the most likely reaction pathways.
Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound over time. mdpi.comresearchgate.net These simulations model the movement of atoms and can reveal the different shapes the molecule can adopt and the transitions between them. This is particularly important for understanding how this compound might interact with biological targets, as its flexibility can play a key role in binding.
Biosynthetic Pathways and Biogenetic Relationships
Proposed Biosynthetic Origins of Hobartine in Aristotelia chilensis
The Aristotelia alkaloids, a family comprising approximately 50 monoterpene indole (B1671886) alkaloids, are produced by plants within the Aristotelia genus nih.gov. Unlike the majority of indole monoterpene alkaloids, which are typically biosynthesized through the condensation of tryptamine (B22526) with the iridoid glycoside secologanin (B1681713), the terpene component of Aristotelia alkaloids is derived from a simpler, non-rearranged monoterpene precursor nih.gov. For this compound, specifically, the proposed biosynthetic origin involves the condensation of tryptamine and neryl pyrophosphate nii.ac.jp. This foundational reaction leads to the formation of the characteristic azabicyclo[3.3.1]nonane scaffold, which is a hallmark of many Aristotelia alkaloids, including this compound and makomakine nih.govthieme-connect.com.
Identification of Biosynthetic Precursors and Intermediate Metabolites
The primary building blocks identified for the biosynthesis of this compound are tryptamine and a monoterpene unit nih.gov.
Tryptamine: This indole derivative provides the nitrogen-containing indole moiety of the alkaloid nih.gov.
Neryl Pyrophosphate: This compound serves as the specific monoterpene precursor, contributing the terpene portion of the this compound structure nii.ac.jp.
The general biosynthesis of terpenoids, from which neryl pyrophosphate is derived, proceeds through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP/DOXP) pathway kegg.jp. In green plants, both pathways coexist in separate cellular compartments kegg.jp. These pathways produce the fundamental C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) kegg.jp. Through the action of prenyltransferases, these C5 units are condensed to form higher-order building blocks such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20) kegg.jp. Neryl pyrophosphate is a C10 monoterpene precursor, indicating its derivation from GPP.
The combination of tryptamine and the monoterpene unit forms the core azabicyclo[3.3.1]nonane structure, exemplified by this compound and makomakine nih.govthieme-connect.com. These initial structures then serve as intermediates for the diversification into other Aristotelia alkaloids.
Enzymatic Transformations and their Role in Alkaloid Diversification
Following the initial condensation of tryptamine and the monoterpene precursor, various enzymatic transformations play a crucial role in the diversification of Aristotelia alkaloids from core structures like this compound and makomakine nih.gov. These transformations include:
Oxidations: Enzymes catalyze oxidation reactions at different positions of the this compound scaffold, leading to the formation of structurally diverse derivatives nih.gov.
Ring Fusions: Intramolecular reactions, such as ring fusions, are observed, further modifying the alkaloid structure. A notable example is the derivation of aristoteline (B14636107) from this compound (or makomakine) via an intramolecular Friedel-Crafts alkylation nih.gov. This highlights how the initial azabicyclo[3.3.1]nonane core can undergo further cyclization and rearrangement to yield more complex structures within the Aristotelia alkaloid family nih.gov.
While specific enzymes directly catalyzing each step in this compound's biosynthesis in Aristotelia chilensis are not extensively detailed in the provided search results, the general principle of enzymatic cascades is well-established in natural product biosynthesis nih.govnih.gov. These enzymes facilitate complex transformations, including cyclizations, rearrangements, and functional group modifications, which are essential for generating the vast structural diversity observed in plant alkaloids nih.govnih.govbiorxiv.orgrsc.org.
Advanced Analytical Techniques in Hobartine Research
Chromatographic Separations (e.g., HPLC, GC) for Isolation and Purity Assessment
The isolation and purification of Hobartine from its natural source, Aristotelia chilensis, as well as the assessment of its purity, rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are indispensable tools in this regard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for both the preparative isolation and analytical quantification of alkaloids like this compound from crude plant extracts. While specific HPLC parameters for this compound are not extensively detailed in the public domain, a typical method for the separation of indole (B1671886) alkaloids can be proposed based on established phytochemical analysis protocols. Reversed-phase chromatography is commonly employed, utilizing a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically achieved using a Diode Array Detector (DAD) to obtain UV spectra, which aids in peak identification, or a mass spectrometer for more definitive identification.
Interactive Data Table: Representative HPLC Parameters for Indole Alkaloid Separation
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (210-400 nm) or Mass Spectrometry (ESI+) |
| Column Temp. | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many alkaloids. For this compound, GC-MS can be used to assess its purity and to identify it within a complex mixture of other alkaloids from Aristotelia chilensis. A study on the GC-MS analysis of indole alkaloids from Catharanthus roseus provides a relevant methodological example that could be adapted for this compound. notulaebotanicae.ro This involves using a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS), with a programmed temperature gradient to ensure the separation of compounds with different boiling points. The mass spectrometer allows for the identification of compounds based on their mass spectra and fragmentation patterns.
Interactive Data Table: Exemplar GC-MS Parameters for Indole Alkaloid Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 280 °C |
| Oven Program | Initial 40°C (5 min), ramp to 230°C at 6°C/min (hold 10 min), ramp to 280°C at 30°C/min (hold 30 min) |
| MS Detector | Electron Impact (EI, 70 eV) |
| Mass Range | 40-550 m/z |
Crystallographic Techniques Beyond Basic Structure Determination
While single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the molecular structure of compounds like this compound, advanced crystallographic methods can provide even deeper insights into its solid-state properties. For natural products that are difficult to crystallize, innovative techniques have been developed. These include the crystalline sponge method , where the molecule of interest is soaked into a pre-formed porous crystal, and co-crystallization , where the target molecule is crystallized with a "crystalline mate" to facilitate the formation of a suitable crystal. rsc.orgresearchgate.net These methods could be invaluable for obtaining high-quality crystal structures of this compound or its derivatives if they prove difficult to crystallize on their own.
Advanced Spectroscopic Methods for Mechanistic and Stereochemical Probes
The complex three-dimensional structure of this compound, which includes multiple stereocenters, requires the use of advanced spectroscopic techniques for the definitive elucidation of its stereochemistry and for probing its conformational dynamics.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
While 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, 2D NMR techniques are essential for assembling the complete molecular structure and determining the relative stereochemistry.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and piecing together the molecular puzzle.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignments. It identifies protons that are close in space, even if they are not directly bonded, providing crucial information about the relative configuration of stereocenters and the preferred conformation of the molecule in solution. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a vital tool for determining the absolute configuration of chiral molecules like this compound. mtoz-biolabs.com This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of this compound with the spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be unambiguously assigned. nih.govnih.gov This approach has been successfully applied to determine the absolute configuration of other complex indole alkaloids.
Future Research Trajectories and Unaddressed Questions
Elucidation of Remaining Unknown Biosynthetic Steps
The biosynthesis of hobartine is understood to follow the general pathway of Aristotelia alkaloids, which are a class of monoterpene indole (B1671886) alkaloids. Unlike many other indole alkaloids that utilize secologanin (B1681713) as a precursor, Aristotelia alkaloids are derived from the condensation of tryptamine (B22526) and a non-rearranged monoterpene unit, which then forms the characteristic azabicyclo[3.3.1]nonane core of this compound.
However, the specific enzymatic machinery and the sequence of intermediate steps leading to the final this compound molecule are largely unknown. Future research will likely focus on identifying and characterizing the specific enzymes—such as synthases and cyclases—that catalyze the key bond formations in the biosynthetic pathway. Isotopic labeling studies, coupled with advanced spectroscopic techniques, could trace the metabolic fate of precursors within Aristotelia chilensis, providing a clearer picture of the biosynthetic route. The identification of the genes encoding these enzymes would not only provide a complete map of this compound's natural synthesis but also open avenues for metabolic engineering to potentially enhance the production of this alkaloid in its native plant or in microbial hosts.
Table 1: Known and Unknown Aspects of this compound Biosynthesis
| Biosynthetic Aspect | Current Understanding | Key Unaddressed Questions |
| Precursors | Tryptamine and a monoterpene unit. | What is the exact structure of the monoterpene precursor? |
| Key Reactions | Condensation and cyclization to form the azabicyclo[3.3.1]nonane core. | What are the specific enzymes (e.g., synthases, cyclases) involved? What are the reaction mechanisms? |
| Intermediates | Largely uncharacterized. | What are the stable intermediates in the pathway? |
| Genetics | The genes encoding the biosynthetic enzymes have not been identified. | What are the genetic loci and regulatory networks controlling this compound biosynthesis? |
Development of Greener and More Efficient Synthetic Routes
The total synthesis of this compound has been achieved, with many approaches being biomimetic, mirroring the proposed biosynthetic pathway. These often involve Ritter-like or aza-Prins-type reactions. While successful in constructing the complex architecture of this compound, these methods can suffer from drawbacks such as the use of stoichiometric and often toxic reagents like mercury, harsh acidic conditions, and challenges in achieving high stereoselectivity.
The future of this compound synthesis lies in the development of greener and more efficient methodologies. This includes the exploration of catalytic methods that minimize waste and energy consumption. For instance, photoredox catalysis and microwave-assisted organic synthesis are modern techniques that have shown promise in the synthesis of other complex indole alkaloids and could be adapted for this compound. The goal is to design synthetic routes with higher atom economy, fewer steps, and the use of environmentally benign solvents and reagents. Such advancements would not only make this compound more accessible for research purposes but also align with the growing demand for sustainable chemical manufacturing.
Advanced Computational Modeling for Novel Reactivity Prediction
To date, specific computational studies on the reactivity of this compound are scarce. However, the application of computational chemistry to other indole alkaloids has demonstrated its power in predicting chemical properties and reactivity. Future research on this compound is expected to leverage these in silico tools.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound, providing insights into its reactivity, stability, and spectroscopic properties. Such studies can help in predicting the most likely sites for chemical reactions, which is invaluable for designing new synthetic modifications of the this compound scaffold. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to forecast the pharmacokinetic and toxicological profiles of this compound and its derivatives, guiding the design of new compounds with potentially improved properties. These computational approaches can significantly accelerate the research and development process by prioritizing the most promising avenues for experimental investigation.
Exploration of Molecular Interactions in Complex Biological Systems (Mechanistic, Non-Clinical)
Preliminary research has shown that this compound exhibits inhibitory activity on voltage-gated sodium channels (NaV channels). nih.gov This finding provides a crucial starting point for exploring the molecular interactions of this compound in a non-clinical, mechanistic context. The focus of future research will be to understand how this compound interacts with these and other potential biological targets at a molecular level.
Molecular docking and molecular dynamics simulations can be utilized to model the binding of this compound to the NaV channel and other potential protein targets. These computational techniques can help identify the specific binding site and the key amino acid residues involved in the interaction. Understanding the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of this compound is essential for explaining its biological activity.
Further experimental studies, such as site-directed mutagenesis of the target protein, can then be used to validate the predictions from computational models. By elucidating the precise molecular interactions, researchers can gain a deeper understanding of the structure-activity relationships of this compound. This knowledge is fundamental for the rational design of novel molecules based on the this compound scaffold with potentially enhanced or more specific biological activities, although any clinical applications remain outside the scope of this foundational research.
Q & A
Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of Hobartine?
To ensure reproducibility, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for molecular structure), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline forms are available. Experimental protocols must detail solvent systems, instrument parameters, and calibration standards to enable replication .
Q. How can researchers design robust synthetic pathways for this compound while minimizing byproduct formation?
Utilize reaction optimization frameworks such as Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Incorporate in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Document failed attempts and side reactions in supplementary materials to guide troubleshooting .
Q. What criteria should guide the selection of biological assays for preliminary evaluation of this compound’s activity?
Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Validate assay sensitivity using positive/negative controls and dose-response curves. Report IC50/EC50 values with confidence intervals and statistical significance thresholds (e.g., p < 0.05). Reference established protocols from analogous compounds to ensure methodological rigor .
Advanced Research Questions
Q. How can contradictory results in this compound’s pharmacokinetic profiles across studies be systematically resolved?
Apply contradiction analysis frameworks:
- Replication : Repeat experiments under identical conditions, controlling for variables like batch purity or solvent residues.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding factors.
- Mechanistic modeling : Develop in silico pharmacokinetic models (e.g., PBPK) to test hypotheses about absorption/metabolism discrepancies .
Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-based assays yield inconclusive results?
Deploy multi-omics approaches:
- Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify binding partners.
- Transcriptomics : Conduct RNA-seq on treated vs. untreated cell lines to map pathway perturbations.
- CRISPR screening : Perform genome-wide knockout screens to pinpoint genetic dependencies for this compound’s activity .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
Implement accelerated stability studies (following ICH guidelines) with controlled temperature/humidity chambers. Analyze degradation products via LC-MS and quantify kinetics using Arrhenius equations. Include raw stability datasets in supplementary materials to facilitate cross-study comparisons .
Methodological Frameworks for this compound Research
- Experimental Design : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Data Contradiction Analysis : Apply triangulation by combining computational, in vitro, and in vivo data to resolve conflicts .
- Reporting Standards : Follow journal-specific guidelines (e.g., STREGA for genetic studies or ARRIVE for preclinical research) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
